U93631

Übersicht

Beschreibung

- U93631 ist ein GABAA-Rezeptor-Ligand mit einer neuartigen chemischen Struktur.

- Es bindet an GABAA-Rezeptoren und hat einen IC50 von 100 nM.

- Bei Anwendung auf rekombinante GABAA-Rezeptoren induziert es einen schnellen, zeitabhängigen Abbau von GABA-induzierten Ganzzell-Cl-Strömen .

- Die Summenformel der Verbindung lautet C17H21N3O2.

Herstellungsmethoden

- Leider sind spezifische Syntheserouten und Reaktionsbedingungen für this compound in der Literatur nicht weit verbreitet.

- Industrielle Produktionsmethoden sind ebenfalls rar, was unser Verständnis der großtechnischen Synthese einschränkt.

Vorbereitungsmethoden

- Unfortunately, specific synthetic routes and reaction conditions for U93631 are not widely documented in the literature.

- Industrial production methods are also scarce, which limits our understanding of large-scale synthesis.

Analyse Chemischer Reaktionen

- U93631 interagiert mit GABAA-Rezeptoren und beeinflusst Cl-Ströme.

- Es beschleunigt die Rezeptordesensitivierung, anstatt als offener Kanalblocker zu wirken.

- Häufige Reagenzien und Bedingungen im Zusammenhang mit seiner Synthese bleiben geheim.

Wissenschaftliche Forschungsanwendungen

- Die Anwendungen von U93631 erstrecken sich über verschiedene Bereiche:

Neurowissenschaften: Untersuchung der Funktion und Modulation von GABAA-Rezeptoren.

Pharmakologie: Studium der Rezeptorkinetik und Arzneimittelwechselwirkungen.

Arzneimittelentwicklung: Potenzielle therapeutische Anwendungen.

Ionenkanalforschung: Verstehen der Cl-Stromregulation.

Wirkmechanismus

- This compound bindet an die Picrotoxin-Stelle an GABAA-Rezeptoren.

- Es stabilisiert die inaktive Form des Kanals über eine allosterische Interaktion.

- Die Verbindung beschleunigt den Abbau von GABA-induzierten Cl-Strömen, ohne die Peak-Amplitude signifikant zu beeinflussen.

- Seine genauen molekularen Ziele und Pfade erfordern weitere Erforschung.

Wirkmechanismus

- U93631 binds to the picrotoxin site on GABAA receptors.

- It stabilizes the inactive form of the channel via allosteric interaction.

- The compound accelerates the decay of GABA-induced Cl-currents without significantly affecting peak amplitude.

- Its precise molecular targets and pathways require further exploration.

Vergleich Mit ähnlichen Verbindungen

- Leider sind direkte Vergleiche mit ähnlichen Verbindungen aufgrund des Mangels an Daten begrenzt.

- Weitere Forschung könnte einzigartige Merkmale aufdecken, die U93631 von verwandten Liganden unterscheiden.

Biologische Aktivität

U93631 is a compound recognized for its biological activity as a GABAA receptor antagonist, specifically targeting the picrotoxin site. This compound has garnered attention for its potential implications in neuroscience and pharmacology, particularly concerning its modulatory effects on GABAA receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system.

This compound binds to the picrotoxin site of the GABAA receptor, stabilizing the inactive form of the channel through an allosteric mechanism. This binding inhibits the receptor's function, leading to decreased neuronal excitability. The compound has been shown to affect various GABAA receptor subtypes, influencing their pharmacological profiles and functional properties .

Pharmacological Profile

The pharmacological profile of this compound indicates that it may exhibit subtype-selective activity. Research has demonstrated that this compound can inhibit GABAA receptor-mediated currents in a concentration-dependent manner, with varying efficacy across different receptor subtypes . The following table summarizes the key findings related to this compound's biological activity:

| Parameter | Value |

|---|---|

| Target Receptor | GABAA Receptors |

| Binding Site | Picrotoxin Site |

| Mechanism | Allosteric Inhibition |

| Effect on Receptor | Stabilizes inactive form |

| Efficacy (EC50) | ~1 µM for certain subtypes |

| Selectivity | Subtype-dependent effects observed |

Study 1: Inhibition of Neuronal Activity

In a study exploring the effects of this compound on neuronal excitability, researchers found that administration of this compound led to a significant reduction in GABA-induced currents in cultured neurons. This study highlighted the compound's potential use as a tool for investigating GABAA receptor function and its role in modulating synaptic transmission .

Study 2: Comparative Efficacy with Other Antagonists

A comparative study evaluated this compound against other known GABAA antagonists like pentylenetetrazole. Results indicated that while both compounds inhibited GABAA receptor activity, this compound exhibited a unique profile with distinct efficacy levels across various receptor subtypes. This suggests that this compound could serve as a valuable reference compound for developing more selective GABAA modulators .

Study 3: Behavioral Implications

Another investigation assessed the behavioral implications of this compound in animal models. The results indicated that administration of this compound resulted in anxiolytic-like effects, suggesting its potential therapeutic applications in anxiety disorders. This aligns with findings that GABAA receptor antagonism can influence anxiety-related behaviors .

Eigenschaften

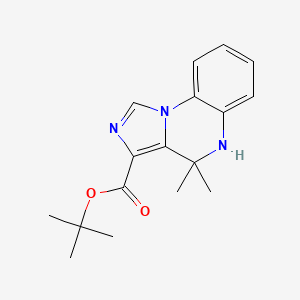

IUPAC Name |

tert-butyl 4,4-dimethyl-5H-imidazo[1,5-a]quinoxaline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-16(2,3)22-15(21)13-14-17(4,5)19-11-8-6-7-9-12(11)20(14)10-18-13/h6-10,19H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBSEJKZKXIYMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(N=CN2C3=CC=CC=C3N1)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164988 | |

| Record name | U 93631 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152273-12-6 | |

| Record name | U 93631 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152273126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | U 93631 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.